N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-6-10(2)13(11(3)7-9)14(19)16-4-5-17-12(18)8-21-15(17)20/h6-7H,4-5,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAIHGZKIKJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2C(=O)COC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with an appropriate oxazolidinone derivative. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, phosphorus tribromide (PBr3), reflux conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the benzamide moiety can engage in hydrophobic interactions, leading to inhibition or modulation of the target’s activity. This dual interaction enhances the compound’s efficacy and specificity in its biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
- Substituent Position and Steric Effects : The 2,4,6-trimethyl groups on the benzamide ring introduce significant steric hindrance compared to the single 3-methyl group in ’s compound. This could reduce reactivity in metal-catalyzed C–H functionalization reactions, where accessibility to the metal center is critical .
Side Chain Functional Groups
- Oxazolidinone vs. Hydroxy-Dimethylethyl: The oxazolidinone group in the target compound is a cyclic carbamate, which is less prone to enzymatic hydrolysis compared to the primary hydroxyl group in ’s compound. This structural feature may improve metabolic stability in pharmaceutical applications, similar to modifications seen in nucleoside analogs (e.g., 2'-C-methyl ribonucleosides in ) . The hydroxy-dimethylethyl group in ’s compound acts as an N,O-bidentate directing group, facilitating metal coordination in catalysis.
Pharmacokinetic and Bioavailability Considerations
While direct data on the target compound are unavailable, structural parallels suggest:
- The oxazolidinone moiety could enhance oral bioavailability compared to compounds with labile functional groups (e.g., adenosine derivatives in , which require stabilization against deaminases) .
Biological Activity
Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a triazine core with various substituents that enhance its biological activity. The trifluoromethyl and chloro groups are particularly noteworthy for their influence on the compound's pharmacological properties.
Research indicates that Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate primarily functions as an inhibitor of the IκB kinase complex. This inhibition is significant as it affects the NF-κB signaling pathway, which is implicated in various diseases such as cancer and inflammatory disorders .
Biological Activities
The compound has demonstrated a range of biological activities:
Case Studies and Research Findings
Several studies highlight the biological implications of Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that triazine derivatives could inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
- NF-κB Pathway Modulation : Research indicated that this compound effectively modulates the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines in vitro.
-
Comparative Analysis with Other Compounds :
Compound Name Structure Features Biological Activity Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate Triazine core with chloro and trifluoromethyl groups Anticancer, anti-inflammatory 4-Difluoromethyl-thieno[2,3-b]pyridine Similar thieno-pyridine core Antimicrobial activity Ethyl 4-chloro-thieno[2,3-b]pyridine Chlorinated variant Anti-inflammatory properties
Q & A
How can researchers optimize the synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,6-trimethylbenzamide to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Use reflux with absolute ethanol and glacial acetic acid as a catalyst, as demonstrated in analogous oxazolidinone syntheses . Optimize stoichiometry (e.g., 1:1 molar ratio of amine and acylating agent) and monitor via TLC.
- Purification: Employ silica gel column chromatography with gradient elution (e.g., hexane:EtOAc 3:1) to isolate the product . For challenging separations, consider preparative HPLC with a C18 column and acetonitrile/water mobile phase.
- Yield Enhancement: Introduce inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, particularly the oxazolidinone ring .
What advanced techniques are recommended for characterizing the crystallographic structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
- Data Collection: Employ synchrotron radiation for high-resolution data, especially if crystals are small or weakly diffracting.
- Validation: Cross-validate results with spectroscopic data (e.g., NMR, IR) to confirm functional group integrity .
How should researchers design assays to evaluate the compound’s potential anticonvulsant activity?
Methodological Answer:
- In Vitro Models: Screen for GABA receptor modulation using patch-clamp electrophysiology or radioligand binding assays, as structurally related oxazolidinones target GABAergic pathways .
- In Vivo Models: Utilize the pentylenetetrazol (PTZ)-induced seizure model in rodents. Administer the compound at 50–100 mg/kg intraperitoneally and monitor latency to clonic-tonic seizures .
- Controls: Include positive controls (e.g., valproic acid) and vehicle-treated groups to validate assay sensitivity.
What strategies can resolve contradictions between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Docking Refinement: Use molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility and solvation effects, which static docking may overlook .
- Experimental Validation: Perform site-directed mutagenesis on predicted binding residues (e.g., GABA receptor subunits) to confirm target engagement .
- Data Triangulation: Compare results with analogous compounds (e.g., N-substituted oxazolidinones) to identify conserved structure-activity relationships .
How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS at 0, 6, 12, and 24 hours .
- Light/Heat Stability: Expose solid and dissolved samples to 40°C/75% RH and UV light (254 nm) for 48 hours. Quantify decomposition products using validated LC-MS/MS methods .
What are the key considerations for scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Hazard Analysis: Conduct a full risk assessment for exothermic reactions (e.g., acylation steps) and implement temperature-controlled reactors .
- Solvent Selection: Replace ethanol with toluene for safer reflux at larger scales. Optimize solvent-to-substrate ratios to minimize waste .
- Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and ensure consistency across batches .
How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?
Methodological Answer:
- Substituent Modification: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to reduce CYP450-mediated oxidation .
- In Vitro Metabolism: Incubate derivatives with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Prioritize analogs with t₁/₂ > 60 minutes .
- Prodrug Strategies: Explore ester or carbamate prodrugs to enhance solubility and delay first-pass metabolism .
What advanced analytical methods are critical for detecting impurities in multi-step syntheses?
Methodological Answer:
- HPLC-DAD/ELSD: Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Set ELSD parameters to 40°C drift tube temperature and 1.6 L/min gas flow .
- NMR Spectroscopy: Employ ¹³C DEPT and HSQC to trace residual solvents or unreacted intermediates. Quantify impurities <0.1% using qNMR with trimethoxybenzene as an internal standard .
How should researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .
- Nanoparticle Formulation: Use antisolvent precipitation with poloxamer 407 to generate nanoparticles (100–200 nm) for enhanced dissolution .
What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate logP, BBB permeability, and CYP inhibition. Validate predictions with experimental PAMPA assays for intestinal absorption .
- Metabolite Identification: Employ GLORY or Meteor Nexus to predict Phase I/II metabolites. Confirm via high-resolution MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
